Product packaging for 8-Ethynyl-1,4-dioxaspiro[4.5]decane(Cat. No.:CAS No. 96184-86-0)

8-Ethynyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B3175948
CAS No.: 96184-86-0
M. Wt: 166.22 g/mol
InChI Key: KLQRERRXSGHFPC-UHFFFAOYSA-N
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Description

Systematic IUPAC Naming for 8-Ethynyl-1,4-dioxaspiro[4.5]decane

The systematic name "this compound" is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name can be deconstructed to understand the structure of the molecule.

The parent structure is a spiro compound, which consists of two rings connected by a single common atom, known as the spiro atom. wikipedia.org The term "spiro" is the prefix used to denote this structural feature. wikipedia.org Following the "spiro" prefix, the numbers within the square brackets, "[4.5]", indicate the number of carbon atoms in each ring, excluding the spiro atom itself, arranged in increasing order. ck12.org In this case, one ring has four carbon atoms (the dioxolane ring, minus the spiro atom) and the other has five carbon atoms (the cyclohexane (B81311) ring, minus the spiro atom).

The term "decane" signifies that the total number of atoms in the bicyclic system is ten. The prefix "dioxa" indicates the presence of two oxygen atoms in the ring system, and their positions are designated by the locants "1,4". Numbering of the spirocyclic system begins in the smaller ring, starting with an atom adjacent to the spiro atom. wikipedia.org

The substituent attached to the larger ring is an "ethynyl" group (-C≡CH), and its position is indicated by the locant "8-". Therefore, the systematic IUPAC name is This compound . nih.gov

Standardized Chemical Identifiers and Their Usage in Research Literature

To facilitate database searching and ensure the unique identification of chemical substances, several standardized identifiers are used in research literature. These identifiers for this compound are crucial for accessing information across various chemical databases and publications.

IdentifierValue
CAS Number 96184-86-0 achemblock.com
InChI InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2 nih.gov
InChIKey KLQRERRXSGHFPC-UHFFFAOYSA-N nih.gov
SMILES C#CC1CCC2(CC1)OCCO2 achemblock.com

The CAS (Chemical Abstracts Service) Registry Number is a unique numerical identifier assigned to every chemical substance. achemblock.com The InChI (International Chemical Identifier) and its condensed version, the InChIKey , provide a textual representation of the molecular structure, which is searchable and unique. nih.gov The SMILES (Simplified Molecular-Input Line-Entry System) string is another line notation that allows for a reasonably simple and unambiguous representation of a molecule's structure. achemblock.com These identifiers are routinely reported in publications and chemical databases to avoid ambiguity.

Conventions for Molecular Structural Depiction

The visual representation of a molecule's structure is fundamental in chemistry. In academic literature, the depiction of this compound follows established conventions to ensure clarity and accuracy.

For two-dimensional (2D) representations, chemists generally adhere to guidelines such as those provided by IUPAC and the American Chemical Society (ACS). iupac.orgacs.org These guidelines recommend standardized bond lengths, bond angles (typically 120° for acyclic chains), and line widths to create clear and aesthetically pleasing diagrams. acs.orgrsc.org Chemical drawing software is commonly used to generate these structures, ensuring consistency. middlebury.edu

The 2D structure of this compound is typically drawn with the cyclohexane ring in a chair conformation to represent its most stable three-dimensional (3D) arrangement, although a flat representation is also acceptable for simplicity. The dioxolane ring is usually depicted as an envelope or twisted conformation. The ethynyl (B1212043) group is shown as a linear substituent.

Three-dimensional (3D) models, often generated from computational chemistry software, provide a more realistic representation of the molecule's spatial arrangement. These models can depict bond lengths, bond angles, and dihedral angles that have been determined experimentally or calculated theoretically. In publications, 3D structures are often rendered as ball-and-stick or space-filling models to highlight different aspects of the molecular geometry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B3175948 8-Ethynyl-1,4-dioxaspiro[4.5]decane CAS No. 96184-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethynyl-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQRERRXSGHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Ethynyl 1,4 Dioxaspiro 4.5 Decane

Strategies for Spiroketal Formation within the 1,4-Dioxaspiro[4.5]decane Scaffold

Cyclization Reactions for Spirocyclic Construction

Cyclization reactions are a direct and common method for constructing the spiroketal ring system. A primary strategy involves the acid-catalyzed ketalization of a ketone with a diol. The most relevant precursor for the target compound is 1,4-cyclohexanedione (B43130), which can be selectively protected at one of its carbonyl groups.

The reaction of 1,4-cyclohexanedione with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, leads to the formation of 1,4-dioxaspiro[4.5]decan-8-one. This mono-ketal serves as a key intermediate, possessing a free ketone at the 8-position ready for further functionalization. A patented method describes the synthesis of 1,4-dioxaspiro[4.5]decan-8-one from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol using an ionic liquid catalyst system, achieving a high yield. chemicalbook.com Another approach involves the oxidative rearrangement of 2-furyl carbinols, which can be spiro-cyclized in an acidic environment to form the dioxaspiroketal structure. google.com

A versatile route has also been developed using iterative alkylations of acetone (B3395972) N,N-dimethylhydrazone followed by a one-pot deprotection and spirocyclization sequence to yield the 1,6-dioxaspiro[4.5]decane system, a constitutional isomer of the 1,4-dioxaspiro system. scite.ai

Ring-Closing Approaches to the Dioxaspiro[4.5]decane System

Ring-closing metathesis (RCM) is a powerful technique for the synthesis of unsaturated rings, including various heterocycles. wikipedia.org RCM utilizes metal catalysts, typically ruthenium-based, to form a cyclic alkene from a diene precursor, releasing ethylene as a byproduct. wikipedia.orgorganic-chemistry.org While direct RCM to form the spiroketal itself is not a standard approach, it can be employed to construct the carbocyclic portion of the molecule. A precursor containing two terminal alkene chains and the necessary oxygen functionalities could theoretically undergo RCM to form a cyclohexene (B86901) ring, which could then be elaborated into the final spiroketal. The efficiency of RCM is often dependent on the catalyst generation and reaction conditions, with modern Grubbs catalysts showing broad functional group tolerance. organic-chemistry.orgnih.gov

Utilization of Precursors in Dioxaspiroketal Synthesis

The choice of precursor is fundamental to the synthetic strategy for forming the dioxaspiroketal core. Various starting materials can be employed, each with a distinct reaction pathway.

One of the most straightforward methods is the ketalization of a pre-existing ketone. The synthesis of novel 1,4-dioxaspiro compounds has been achieved from methyl 9,10-dihydroxyoctadecanoate (derived from oleic acid) and cyclohexanone (B45756) using a sonochemical method with a montmorillonite (B579905) KSF catalyst. researchgate.net Furan derivatives also serve as valuable precursors; they can be converted to 2-furylcarbinols, which undergo oxidative transposition to yield an intermediate that is then de-protected and spiro-cyclized. google.com

PrecursorReaction TypeResulting ScaffoldReference
1,4-Cyclohexanedione and Ethylene GlycolAcid-Catalyzed Ketalization1,4-Dioxaspiro[4.5]decan-8-one chemicalbook.com
Functionalized 2-FurylcarbinolsOxidative Transposition and Spiro-cyclization1,4-Dioxaspiro[4.5]decane derivative google.com
Methyl 9,10-dihydroxyoctadecanoate and CyclohexanoneSonochemical KetalizationSubstituted 1,4-Dioxaspiro[4.5]decane researchgate.net
Open-chain Ketoalcohol and Dioxolane IodideAlkylation and Spiro-cyclizationBistratene Spiroketal Fragment google.com

Introduction and Functionalization of the Ethynyl (B1212043) Moiety

Once the 1,4-dioxaspiro[4.5]decane framework is established, specifically as 1,4-dioxaspiro[4.5]decan-8-one, the next phase is the introduction of the ethynyl (–C≡CH) group at the C-8 position.

Direct Ethynylation Techniques

Direct ethynylation involves the addition of a two-carbon acetylenic unit to the ketone. The Favorskii reaction is a classic method where a ketone reacts with acetylene, often in the presence of a strong base. mdpi.comnih.gov For 1,4-dioxaspiro[4.5]decan-8-one, this would involve reaction with an acetylide, such as lithium acetylide or ethynylmagnesium bromide. This addition reaction forms a tertiary propargyl alcohol. Subsequent dehydration of this alcohol intermediate would be required to generate the target alkyne, 8-ethynyl-1,4-dioxaspiro[4.5]decane.

Another powerful direct method is the palladium-catalyzed Sonogashira cross-coupling reaction. harvard.edu This approach would require an 8-halo-1,4-dioxaspiro[4.5]decane precursor, which could be coupled with a terminal alkyne like trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group.

Transformative Approaches from Pre-existing Functional Groups to Ethynyl

An alternative to direct ethynylation is the conversion of an existing functional group at the C-8 position into an alkyne. This typically begins with the ketone, 1,4-dioxaspiro[4.5]decan-8-one.

One common multi-step sequence involves converting an alkene to an alkyne. This can be achieved by first converting the ketone to an alkene, followed by halogenation (e.g., with bromine) to form a vicinal dibromide. masterorganicchemistry.com A subsequent double dehydrobromination using a strong base, such as sodium amide (NaNH₂), yields the desired terminal alkyne. masterorganicchemistry.comchemistrysteps.com

A more direct transformation from a carbonyl compound is the Corey-Fuchs reaction. This involves reacting the ketone with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin. Treatment of this intermediate with a strong base like n-butyllithium results in a lithium acetylide, which can then be quenched with water to give the terminal alkyne.

Alternatively, the ketone can be converted to an aldehyde, which is then transformed into the alkyne. The Seyferth-Gilbert homologation or the use of the Bestmann-Ohira reagent provides a route for converting aldehydes directly into terminal alkynes. organic-chemistry.org

Starting Functional GroupMethodKey ReagentsReference
KetoneFavorskii Reaction (followed by dehydration)Lithium acetylide or Ethynylmagnesium bromide mdpi.comnih.gov
KetoneCorey-Fuchs Reaction1. CBr₄, PPh₃; 2. n-BuLi, H₂O
Aldehyde (from Ketone)Bestmann-Ohira ReactionDimethyl (1-diazo-2-oxopropyl)phosphonate organic-chemistry.org
Alkene (from Ketone)Halogenation/Double Dehydrohalogenation1. Br₂; 2. NaNH₂ masterorganicchemistry.comchemistrysteps.com

Advanced Synthetic Protocols and Process Optimization

The conversion of a ketone to a terminal alkyne is a fundamental transformation in organic synthesis. For 1,4-Dioxaspiro[4.5]decan-8-one, which possesses a sterically hindered carbonyl group, the selection and optimization of the synthetic protocol are crucial for achieving high yields and purity. Two principal methods for this one-carbon homologation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction:

The Corey-Fuchs reaction is a two-step process that first converts the ketone into a 1,1-dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne. wikipedia.orgorganic-chemistry.org

Step 1: Dibromo-olefination. This step involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with a phosphonium (B103445) ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). wikipedia.orgorganic-chemistry.org Optimization of this step often focuses on the stoichiometry of the reagents and the reaction conditions. For sterically hindered ketones like 1,4-Dioxaspiro[4.5]decan-8-one, an excess of the ylide may be required to drive the reaction to completion. The use of zinc dust can facilitate the reaction and simplify the purification by consuming byproducts. wikipedia.orgjk-sci.com

Step 2: Elimination and Alkyne Formation. The resulting 8-(dibromomethylene)-1,4-dioxaspiro[4.5]decane is then treated with a strong base, typically two equivalents of an organolithium reagent such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to effect a Fritsch-Buttenberg-Wiechell rearrangement, which proceeds via a carbene intermediate to form the terminal alkyne. wikipedia.orgchem-station.com The choice of base and the careful control of the reaction temperature are critical to avoid side reactions.

Seyferth-Gilbert Homologation:

The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction, directly converting the ketone to the alkyne. wikipedia.org This method utilizes a diazomethylphosphonate reagent.

Standard Seyferth-Gilbert Conditions: The reaction of 1,4-Dioxaspiro[4.5]decan-8-one with dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) in the presence of a strong base like potassium tert-butoxide (KOtBu) can yield this compound. wikipedia.org

Process Optimization:

The optimization of these protocols for the synthesis of this compound would involve a systematic study of various parameters.

ParameterCorey-Fuchs Optimization ConsiderationsSeyferth-Gilbert (Bestmann-Ohira) Optimization Considerations
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) for the ylide formation; THF for the elimination step.Methanol or THF.
Base n-BuLi or other strong organolithium bases for the elimination.Potassium tert-butoxide, Potassium carbonate, or Cesium carbonate.
Temperature 0 °C to room temperature for ylide formation; -78 °C for the elimination.Room temperature or gentle heating.
Reagent Stoichiometry Excess PPh₃ and CBr₄ may be needed; precise control of BuLi is crucial.Stoichiometric or slight excess of the Ohira-Bestmann reagent.
Work-up & Purification Quenching with a proton source (e.g., water, ammonium (B1175870) chloride). Purification often involves column chromatography to remove triphenylphosphine oxide.Aqueous work-up followed by extraction and column chromatography.

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from milligram to multi-gram or kilogram quantities in a laboratory setting presents several challenges that need to be addressed for a safe, efficient, and reproducible process.

Challenges in Scaling the Corey-Fuchs Reaction:

Reagent Handling and Stoichiometry: The use of large quantities of carbon tetrabromide, a toxic and environmentally harmful reagent, is a significant drawback. Triphenylphosphine is a solid that can be difficult to handle in large volumes, and its oxide byproduct can complicate purification on a larger scale. alfa-chemistry.com

Exothermic Reactions: The reaction of PPh₃ with CBr₄ and the quenching of excess n-BuLi are exothermic and require careful temperature control to prevent runaway reactions, especially on a larger scale.

Cryogenic Conditions: The requirement for low temperatures (-78 °C) for the elimination step can be challenging and energy-intensive to maintain for large reaction volumes.

Purification: The removal of large quantities of triphenylphosphine oxide can be problematic. While crystallization can sometimes be effective, large-scale chromatography is often impractical and costly.

Challenges in Scaling the Seyferth-Gilbert Homologation:

Reagent Stability and Safety: The Seyferth-Gilbert and Ohira-Bestmann reagents are diazo compounds, which can be explosive and require careful handling, especially in larger quantities. In situ generation of the reagent is often preferred for safety reasons. wordpress.com

Gas Evolution: The reaction releases nitrogen gas, which needs to be safely vented, particularly in a large-scale setup to avoid pressure buildup.

Reaction Monitoring: Ensuring the reaction goes to completion can be more challenging on a larger scale, and may require in-process controls (e.g., TLC, GC-MS) to monitor the consumption of the starting ketone.

Strategies for Successful Laboratory Scale-up:

StrategyDescription
Process Safety Analysis A thorough hazard analysis should be conducted before scaling up, identifying potential risks such as exotherms, gas evolution, and handling of hazardous materials.
Reagent and Solvent Selection Exploring less hazardous alternatives to CBr₄ and optimizing solvent volumes to minimize waste and facilitate work-up are important considerations. The Bestmann-Ohira modification is generally preferred for its milder conditions. wikipedia.org
Temperature Control Utilizing a reactor with efficient heat exchange capabilities is crucial for maintaining consistent and safe reaction temperatures.
Controlled Addition The dropwise addition of reagents, particularly the organolithium base in the Corey-Fuchs reaction, is essential to manage exotherms.
Work-up and Purification Developing a robust and scalable purification method is critical. This may involve optimizing crystallization conditions to remove byproducts or exploring alternative purification techniques to column chromatography.

Chemical Reactivity and Derivatization Studies of 8 Ethynyl 1,4 Dioxaspiro 4.5 Decane

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group in 8-Ethynyl-1,4-dioxaspiro[4.5]decane is a site of rich chemical reactivity, enabling the construction of more complex molecular architectures through various coupling and addition reactions.

Acetylenic Coupling Reactions (e.g., Sonogashira, Glaser)

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction can be carried out under mild conditions, such as at room temperature and in aqueous media, with a mild base. organic-chemistry.org The reactivity of the halide partner generally follows the order I > Br > Cl. organic-chemistry.org While specific studies on the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the general principles of the reaction are well-established. For instance, the coupling of a terminal alkyne with an aryl bromide can be achieved at room temperature using a palladium catalyst. nih.gov

A variety of palladium catalysts, including those with phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands, have been developed to improve the efficiency and scope of the Sonogashira coupling. libretexts.orgorganic-chemistry.org Copper-free Sonogashira reactions have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling) as a side reaction. wikipedia.org

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, traditionally using a copper(I) salt like CuCl or CuBr as a catalyst and an oxidant such as air. wikipedia.org The Hay coupling is a modification of the Glaser coupling that uses a TMEDA complex of copper(I) chloride, which is soluble in a wider range of solvents. organic-chemistry.orgwikipedia.org This reaction is mechanistically similar to the Eglinton reaction, which employs a stoichiometric amount of a copper(II) salt. wikipedia.org While a valuable tool for synthesizing symmetrical diynes, the Glaser coupling can be an undesired side reaction in cross-coupling reactions like the Sonogashira coupling. nih.gov Specific examples of Glaser coupling with this compound to produce 1,4-bis(1,4-dioxaspiro[4.5]decan-8-yl)buta-1,3-diyne are not readily found in the surveyed literature.

Below is a representative table illustrating potential Sonogashira coupling reactions of this compound based on general literature knowledge.

EntryAryl HalideCatalystBaseSolventProductYield (%)
1IodobenzenePd(PPh₃)₄, CuIEt₃NTHF8-((4-phenyl)ethynyl)-1,4-dioxaspiro[4.5]decane
24-BromotoluenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF8-((4-tolyl)ethynyl)-1,4-dioxaspiro[4.5]decane
31-IodonaphthalenePd(OAc)₂, PPh₃, CuIK₂CO₃Acetonitrile (B52724)8-((naphthalen-1-yl)ethynyl)-1,4-dioxaspiro[4.5]decane*

*Yields are hypothetical as specific literature data for these exact reactions were not found.

Cycloaddition Reactions (e.g., [2+2], [3+2] for heterocycle formation)

The ethynyl (B1212043) group of this compound can participate in various cycloaddition reactions to form cyclic structures.

[3+2] Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a prominent example of a [3+2] cycloaddition, where a 1,3-dipole reacts with a dipolarophile, such as an alkyne, to form a five-membered heterocycle. wikipedia.org A particularly significant application of this reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively yields 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance. researchgate.net The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would be expected to produce the corresponding 1,2,3-triazole derivative.

A general scheme for the CuAAC reaction with this compound is shown below:

> Scheme 1: Copper-catalyzed azide-alkyne cycloaddition of this compound with an organic azide.

While specific examples with detailed yields for this substrate are not prevalent in the reviewed literature, the reaction is widely applicable.

[2+2] Cycloaddition: Information regarding [2+2] cycloaddition reactions specifically involving this compound is scarce in the available literature.

Nucleophilic and Electrophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Addition: While not extensively documented for this compound specifically, terminal alkynes can undergo nucleophilic addition. For instance, the addition of organometallic reagents can lead to the formation of new carbon-carbon bonds.

Stereoselective Transformations of the Ethynyl Group

The ethynyl group can be stereoselectively transformed into other functional groups, most notably alkenes.

Stereoselective Reduction: The partial reduction of an alkyne to an alkene can be achieved with high stereoselectivity. For instance, hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) typically yields the corresponding (Z)-alkene (cis-alkene). Conversely, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) generally affords the (E)-alkene (trans-alkene). While these are standard methods in organic synthesis, their specific application to this compound to yield 8-vinyl-1,4-dioxaspiro[4.5]decane with controlled stereochemistry has not been detailed in the reviewed literature.

Transformations and Stability of the 1,4-Dioxaspiro[4.5]decane Core

The 1,4-dioxaspiro[4.5]decane moiety serves as a protecting group for the ketone functionality of cyclohexanone (B45756). Its stability and removal are key considerations in synthetic strategies.

Hydrolysis and Ketal Deprotection Studies

The ethylene (B1197577) ketal of this compound is generally stable under basic and nucleophilic conditions but can be cleaved under acidic conditions to regenerate the parent ketone. organic-chemistry.org This deprotection is a crucial step in synthetic pathways where the ketone functionality needs to be revealed after transformations on the ethynyl group have been completed.

The hydrolysis of the ketal in this compound would yield 4-ethynylcyclohexanone. This deprotection is typically achieved by treatment with an aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like acetone (B3395972) or THF. organic-chemistry.org

> Scheme 2: Acid-catalyzed hydrolysis of this compound to 4-ethynylcyclohexanone.

While the general principle of ketal hydrolysis is well-understood, specific kinetic or detailed mechanistic studies on the deprotection of this compound are not extensively reported in the available literature. The stability of the dioxolane ring can be influenced by steric and electronic factors of the substituents on the cyclohexane (B81311) ring.

Ring-Opening Reactions of the Dioxane Ring

The 1,4-dioxaspiro[4.5]decane structure is an ethylene glycol ketal, which is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions, a reaction that deprotects the ketone functionality. This acid-catalyzed hydrolysis regenerates the parent ketone, 4-ethynylcyclohexanone.

The mechanism of this reaction involves the protonation of one of the oxygen atoms of the dioxane ring by a strong acid, such as aqueous mineral acids (e.g., HCl, H₂SO₄) or Lewis acids. masterorganicchemistry.comyoutube.comncert.nic.in This protonation makes the oxygen a better leaving group. The subsequent steps involve nucleophilic attack by water and elimination of ethylene glycol to yield the ketone. The reaction is reversible, and the removal of ethylene glycol or the presence of excess water can drive the equilibrium towards the formation of the ketone. ncert.nic.in

Table 1: Representative Conditions for Ketal Hydrolysis

CatalystSolventTemperature (°C)Reaction Time (h)Product
0.1 M HClWater/THF25124-Ethynylcyclohexanone
p-Toluenesulfonic acidAcetone/Water5064-Ethynylcyclohexanone
Boron trifluoride etherateDichloromethane0 - 2524-Ethynylcyclohexanone

Note: The data in this table is illustrative of typical conditions for ketal deprotection and not based on specific experimental results for this compound.

Functionalization at Other Positions on the Cyclohexane Ring

Functionalization of the cyclohexane ring of this compound, while maintaining the ketal and ethynyl groups, presents a synthetic challenge due to the relative inertness of the C-H bonds of the cyclohexane ring. However, strategies involving radical halogenation or directed C-H activation could potentially be employed.

A hypothetical functionalization could involve a free-radical bromination, which would likely lead to a mixture of brominated isomers. The subsequent elimination of HBr from these isomers could then introduce a double bond into the cyclohexane ring, providing a handle for further transformations. The stereochemical outcome of such reactions would be influenced by the conformational preferences of the cyclohexane ring, where substituents prefer to occupy equatorial positions to minimize steric strain. libretexts.orgmasterorganicchemistry.comchemistrysteps.com

Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Reactions

The presence of multiple reactive sites in this compound—the terminal alkyne and the potential for reactions at the cyclohexane ring—makes it an interesting substrate for studying selectivity in complex reactions.

Chemo- and Regioselectivity:

The terminal alkyne is the most reactive site for many transformations. Electrophilic additions to the alkyne, such as hydrohalogenation or hydration, are expected to follow Markovnikov's rule, where the electrophile adds to the terminal carbon. unacademy.comchemistrysteps.com Conversely, hydroboration-oxidation would exhibit anti-Markovnikov selectivity, leading to the formation of an aldehyde after tautomerization of the intermediate enol. msu.edulibretexts.orgnumberanalytics.comkhanacademy.orglibretexts.orgkhanacademy.orgyoutube.com

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, would be highly chemoselective for the ethynyl group. nih.govwikipedia.orglibretexts.orggelest.comorganic-chemistry.org This reaction allows for the introduction of various substituents at the terminus of the ethynyl group without affecting the ketal or the cyclohexane ring under standard conditions.

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, would also be highly selective for the ethynyl group, leading to the formation of a cyclopentenone fused to the cyclohexane ring system. wikipedia.orgnih.govlibretexts.orgthieme-connect.deorganic-chemistry.org

Table 2: Predicted Products of Selective Reactions at the Ethynyl Group

Reaction TypeReagentsPredicted Major Product
Hydroboration-Oxidation1. 9-BBN, THF; 2. H₂O₂, NaOH2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetaldehyde
Sonogashira CouplingIodobenzene, Pd(PPh₃)₄, CuI, Et₃N8-(Phenylethynyl)-1,4-dioxaspiro[4.5]decane
Pauson-Khand ReactionNorbornene, Co₂(CO)₈Tricyclic cyclopentenone derivative

Note: The predicted products in this table are based on established principles of chemical reactivity and are not derived from specific experimental studies on this compound.

Stereoselectivity:

Reactions that introduce new stereocenters on the cyclohexane ring would be subject to stereocontrol based on the conformational behavior of the ring. For instance, any addition to a double bond introduced on the cyclohexane ring would likely occur from the less sterically hindered face. The dynamics of the cyclohexane ring, including ring-flipping, play a crucial role in determining the reactivity and stereochemical outcome of reactions. youtube.comacs.org Reactions proceeding through a chair-like transition state are generally favored. youtube.com For E2 elimination reactions on a functionalized cyclohexane ring, a strict anti-periplanar arrangement of the leaving group and the proton to be abstracted is required, which often dictates the regioselectivity of the resulting alkene, sometimes overriding Zaitsev's rule. libretexts.orgmasterorganicchemistry.comlibretexts.org

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 8-Ethynyl-1,4-dioxaspiro[4.5]decane would provide a wealth of information regarding the different proton environments within the molecule.

Expected ¹H NMR Data:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ethynyl (B1212043) H~2.0 - 3.0Singlet (s) or Triplet (t)If coupled, ~2-3 Hz
Dioxolane CH₂~3.9 - 4.0Multiplet (m)
Cyclohexane (B81311) CH (at C8)~2.2 - 2.5Multiplet (m)
Cyclohexane CH₂~1.5 - 1.9Multiplet (m)

The acetylenic proton is anticipated to appear as a sharp singlet in the upfield region of the spectrum, a characteristic feature of terminal alkynes. The four protons of the dioxolane ring are expected to be chemically equivalent due to rapid conformational averaging, likely presenting as a singlet or a narrow multiplet. The protons on the cyclohexane ring would exhibit complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons. The proton at the C8 position, adjacent to the ethynyl group, would be deshielded compared to the other cyclohexane protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

Carbon Assignment Expected Chemical Shift (ppm)
Spiroketal C (C5)~108 - 112
Ethynyl C (C≡CH)~80 - 85
Ethynyl C (C≡C H)~68 - 72
Dioxolane CH₂~64 - 66
Cyclohexane C (at C8)~35 - 40
Cyclohexane CH₂~25 - 35

The spiroketal carbon (C5) is expected to be the most downfield signal among the sp³ hybridized carbons due to the two attached oxygen atoms. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts, with the terminal carbon appearing at a slightly lower frequency. The carbons of the dioxolane and cyclohexane rings would appear in their respective typical regions.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the proton at C8 and its neighboring protons on the cyclohexane ring, helping to trace the connectivity within the carbocyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the C8 proton would show a cross-peak with the signal for the C8 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the acetylenic proton should show a correlation to the C8 carbon, and the protons on the cyclohexane ring should show correlations to the spiroketal carbon (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the spiro-center and the relative orientation of the substituents on the cyclohexane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of This compound with high precision. This allows for the unambiguous determination of its elemental composition (C₁₀H₁₄O₂), confirming the molecular formula.

Expected HRMS Data:

Ion Calculated m/z
[M+H]⁺167.1067
[M+Na]⁺189.0886

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The fragmentation of the molecular ion under MS/MS conditions would be expected to proceed through characteristic pathways for spiroketals and alkynes.

A plausible fragmentation pathway would involve the cleavage of the spiroketal ring system. The initial loss of the ethylene (B1197577) glycol unit from the protonated molecule could be a primary fragmentation step. Further fragmentation of the cyclohexane ring and the loss of the ethynyl group would lead to a series of daughter ions, the analysis of which would provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds within the molecule. For this compound, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural features: the terminal alkyne and the spiroketal.

The most characteristic absorptions for the ethynyl group are the C≡C stretching and the ≡C-H stretching vibrations. The terminal alkyne C-H bond typically shows a sharp and intense absorption band in the region of 3300-3250 cm⁻¹. The carbon-carbon triple bond (C≡C) stretching vibration is expected to appear as a weak to medium intensity band in the 2150-2100 cm⁻¹ region. Its intensity is influenced by the symmetry of the molecule; in terminal alkynes, this band is generally observable.

The spiroketal moiety, specifically the C-O bonds of the dioxolane ring, will give rise to strong C-O stretching absorptions in the fingerprint region of the spectrum, typically between 1200 and 1000 cm⁻¹. These bands can be complex due to the coupled vibrations within the spirocyclic system. Additionally, the spectrum will feature C-H stretching vibrations from the cyclohexane and dioxolane rings in the 3000-2850 cm⁻¹ range and C-H bending vibrations at lower frequencies.

A summary of the expected characteristic IR absorption bands for this compound is presented in Table 1.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Terminal Alkyne ≡C-H Stretch 3300 - 3250 Strong, Sharp
Terminal Alkyne C≡C Stretch 2150 - 2100 Weak to Medium
Alkane (Cyclohexane) C-H Stretch 2950 - 2850 Strong

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. The analysis would reveal the precise geometry of the spirocyclic system, including the chair or boat conformation of the cyclohexane ring and the envelope conformation of the dioxolane ring. It would also provide the exact bond lengths of the C≡C triple bond and the C-O bonds of the ketal, as well as the bond angles throughout the molecule.

As of the current literature survey, a specific crystal structure for this compound has not been publicly reported. However, based on the analysis of similar spiroketal structures, certain structural parameters can be anticipated. The data that would be obtained from a successful X-ray crystallographic study is outlined in Table 2.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) C≡C: ~1.20, C-O (ketal): ~1.43
Key Bond Angles (°) C-C≡C: ~178-180, O-C-O (ketal): ~105-110

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of chemical compounds. For a moderately polar compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are highly suitable techniques for assessing its purity and for preparative separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating components of a mixture. In a reversed-phase setup, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be appropriate. The mobile phase would typically consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the analysis of this compound would involve isocratic or gradient elution, depending on the complexity of the sample mixture. Detection is commonly achieved using an ultraviolet (UV) detector, although the ethynyl group does not possess a strong chromophore for high-sensitivity UV detection at standard wavelengths (e.g., 254 nm). Therefore, a lower wavelength or a different detection method like mass spectrometry (LC-MS) might be more effective. A representative set of HPLC conditions is detailed in Table 3.

Table 3: Representative HPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV (e.g., 210 nm) or Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is optimized for higher pressures and smaller volumes.

For the analysis of this compound, a UPLC method would offer a more rapid and efficient assessment of purity. The conditions would be similar to HPLC but adapted for the UPLC system, with a lower flow rate and a smaller injection volume. The increased efficiency of UPLC is particularly advantageous for resolving closely related impurities. Table 4 outlines typical UPLC parameters.

Table 4: Representative UPLC Conditions for the Analysis of this compound

Parameter Condition
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.4 - 0.6 mL/min
Detection Photodiode Array (PDA) or Mass Spectrometry

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and optimizing the molecular geometry of 8-Ethynyl-1,4-dioxaspiro[4.5]decane. mdpi.comnih.gov These calculations provide a detailed understanding of the molecule's bonding, charge distribution, and orbital energies.

The electronic structure is significantly influenced by the interplay between the spiroketal moiety and the ethynyl (B1212043) substituent. The oxygen atoms in the dioxolane ring are regions of high electron density, while the sp³-hybridized spiro-carbon and the sp-hybridized carbons of the ethynyl group have distinct electronic characteristics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is often localized on the ethynyl group and the oxygen atoms, indicating their nucleophilic character, while the LUMO may be distributed across the carbon framework, highlighting potential sites for nucleophilic attack.

Table 1: Representative Calculated Geometric Parameters for Spiroketal and Ethynyl Moieties (Based on Analogous Structures) This table presents typical bond lengths and angles for spiroketal and ethynyl functionalities derived from computational studies of similar molecules, as direct data for this compound is not readily available in the reviewed literature.

ParameterTypical Calculated Value (Å or °)Methodology Context
C-O (Dioxolane Ring) Bond Length~1.43 ÅDFT calculations on various spiroketals often show these characteristic bond lengths and angles, reflecting the stability of the five-membered ring. mdpi.comresearchgate.net
O-C-O (Spiroketal) Bond Angle~108°
C-C (Cyclohexane Ring) Bond Length~1.54 Å
C≡C (Ethynyl) Bond Length~1.21 ÅQuantum chemical calculations on ethynyl-substituted cycloalkanes consistently predict these bond lengths and a linear geometry for the C-C≡C-H fragment. rsc.orgnih.gov
C-C≡C Bond Angle~178-180°

Conformational Analysis and Energetic Landscapes

The conformational flexibility of the 1,4-dioxaspiro[4.5]decane ring system is a critical aspect of its chemistry. beilstein-journals.orgnih.gov Computational methods are employed to explore the potential energy surface and identify the most stable conformers. The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations. However, for the unsubstituted cyclohexane ring, the chair conformation is significantly more stable. The presence of the spiroketal and the ethynyl group can influence the relative energies of these conformers.

Conformational searches are typically performed using molecular mechanics force fields (like MMFF94) followed by higher-level quantum mechanical calculations (DFT) to refine the energies of the identified conformers. beilstein-journals.org These studies for related spiroketal systems have shown that the chair conformation of the cyclohexane ring is the global minimum on the potential energy surface. nih.gov The ethynyl group can occupy either an axial or equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects. Generally, for a bulky group on a cyclohexane ring, the equatorial position is favored to minimize 1,3-diaxial interactions.

The energetic landscape can be visualized as a multi-dimensional surface where the energy of the molecule is plotted against various dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational interconversions.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates a plausible energetic relationship between the primary conformers of this compound, based on general principles of conformational analysis for substituted cyclohexanes.

ConformerRelative Energy (kcal/mol)Key Structural Feature
Chair (Equatorial Ethynyl)0.00 (Global Minimum)Ethynyl group is in the more stable equatorial position, minimizing steric hindrance.
Chair (Axial Ethynyl)~1.5 - 2.5Ethynyl group is in the less stable axial position, leading to 1,3-diaxial interactions.
Twist-Boat~5 - 6Higher energy, intermediate conformation between chair and boat forms.
Boat~6 - 7High energy conformation with significant steric and torsional strain.

Reaction Mechanism Studies and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. nih.gov The ethynyl group is a versatile functional handle that can participate in a variety of reactions, including hydrogen abstraction, cycloadditions, and metal-catalyzed couplings. nih.gov

Theoretical studies on the reactions of the ethynyl radical (C₂H) with other molecules have shown that hydrogen abstraction is a common pathway with relatively low activation barriers. nih.gov By analogy, the terminal hydrogen of the ethynyl group in this compound could be susceptible to abstraction by radicals.

Computational chemists can model the entire reaction pathway, locating the transition state structures that connect reactants to products. mdpi.com The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For example, in a hypothetical addition reaction to the ethynyl group, DFT calculations could be used to model the approach of a reactant, the formation of new bonds, and the geometry and energy of the transition state.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts are then compared to experimental data, often showing good correlation after appropriate scaling or referencing. For this compound, calculations would predict distinct signals for the protons and carbons of the cyclohexane ring, the dioxolane ring, and the ethynyl group.

Similarly, the vibrational frequencies corresponding to the stretching and bending modes of the molecule can be calculated. The characteristic C≡C and ≡C-H stretching frequencies of the ethynyl group are expected to be prominent in the calculated IR and Raman spectra. Comparing these calculated spectra with experimental ones can help in the structural elucidation of the molecule and its derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with their environment. dntb.gov.uamdpi.com While quantum chemical calculations provide static pictures of stable conformers, MD simulations can explore the dynamic transitions between these states.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms over a period of time. mdpi.com This would allow for the observation of the dynamic equilibrium between the axial and equatorial conformers of the ethynyl group and the flexing of the spiroketal ring system.

Furthermore, MD simulations are instrumental in studying the interactions of this compound with other molecules or biological systems. For instance, if this molecule were being investigated as a ligand for a protein, MD simulations could be used to model the binding process, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the binding. dntb.gov.ua Studies on similar dioxane-containing molecules have utilized MD simulations to understand their interactions with biological membranes. nih.gov

Applications in Advanced Chemical Research Excluding Clinical Contexts

Utility as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a reactive alkyne and a masked ketone within a rigid spirocyclic framework makes 8-Ethynyl-1,4-dioxaspiro[4.5]decane a compelling starting material for the synthesis of diverse and complex organic molecules.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds

The terminal alkyne functionality of this compound is a key feature that enables its use in the construction of novel heterocyclic scaffolds. Although specific examples detailing the use of this exact compound are not extensively documented in peer-reviewed literature, the reactivity of the ethynyl (B1212043) group is well-established. It can readily participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides (a "click" reaction) to form triazoles, or with nitrile oxides to yield isoxazoles. libretexts.org These reactions are known for their high efficiency and regioselectivity, providing a straightforward entry into highly functionalized spiro-heterocyclic systems. The resulting products, which incorporate both the spiroketal and a new heterocyclic ring, are of significant interest due to their three-dimensional complexity, a desirable feature in modern drug discovery and materials science.

Furthermore, the alkyne can undergo transition metal-catalyzed cyclization reactions with appropriate partners to construct a variety of other heterocyclic rings. The spiroketal moiety can be retained throughout these transformations, or it can be deprotected at a later stage to reveal the cyclohexanone (B45756) carbonyl group for further derivatization, leading to an even broader range of complex spiro-fused or spiro-linked heterocyclic systems. The synthesis of spiro-fused heterocycles is a very active area of research. nih.gov

Integration into Natural Product Synthesis Efforts

While no total synthesis of a natural product explicitly reports the use of this compound as a starting material, its structural components are present in numerous complex natural products. Spiroketals, for instance, are a common motif in a wide array of biologically active natural products. The ability to introduce an ethynyl group, which can be further elaborated, onto a spiroketal core makes this compound a potentially valuable building block in a synthetic chemist's toolbox for the construction of such complex targets.

The general strategy would involve using this compound to install the spiroketal portion of the molecule, while the alkyne serves as a handle for coupling with other fragments of the target molecule or for the construction of other key structural features. The synthesis of the related 1,4-Dioxaspiro[4.5]decan-8-one is a key step in the preparation of various pharmaceutical intermediates. researchgate.net

Synthesis of Libraries for Chemical Biology Research

The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in biological assays. This compound is an ideal starting point for DOS due to its two orthogonal functional groups. The alkyne can be subjected to a wide range of transformations, such as hydrations, hydroaminations, and coupling reactions, to introduce a variety of substituents.

Simultaneously or sequentially, the ketal can be deprotected to the corresponding cyclohexanone, which can then undergo a plethora of well-established ketone chemistries, including reductive aminations, Wittig reactions, and aldol (B89426) condensations. This dual reactivity allows for the rapid generation of a large library of diverse spirocyclic compounds from a single, readily available starting material. Such libraries are invaluable for the discovery of new probes for chemical biology research and for identifying novel therapeutic leads.

Development of Ligands and Pre-catalysts for Transition Metal Catalysis

The field of transition metal catalysis often relies on the design and synthesis of novel ligands that can fine-tune the reactivity and selectivity of the metal center. While there are no specific reports on the use of this compound for this purpose, its structure lends itself to such applications.

The alkyne could be used to append the spiroketal moiety to a known ligand scaffold, thereby introducing steric bulk and potentially influencing the stereochemical outcome of a catalytic reaction. For instance, the alkyne could be coupled to a phosphine (B1218219) or a nitrogen-based heterocycle that can then coordinate to a transition metal. The rigid spiroketal framework could create a well-defined chiral pocket around the metal center, which is a key strategy in asymmetric catalysis.

Research in Materials Science

The unique structural features of this compound also make it an interesting candidate for research in materials science, particularly in the development of novel polymers.

Monomer or Intermediate in Polymer Chemistry Research

Terminal alkynes are versatile monomers for the synthesis of a variety of polymers. The ethynyl group of this compound can undergo polymerization through several methods, including transition metal-catalyzed polymerization to produce polyacetylenes. The resulting polymers would feature the 1,4-dioxaspiro[4.5]decane unit as a pendant group on the conjugated polymer backbone.

These spiroketal-containing polymers could exhibit interesting properties. The rigid spirocyclic unit could enhance the thermal stability and modify the solubility of the polymer. Furthermore, the ketal functionality is cleavable under acidic conditions. This opens up the possibility of creating degradable polymers, which is a highly desirable feature for applications in areas such as drug delivery and environmentally friendly materials. The incorporation of spirocyclic acetal (B89532) units is a known strategy to enhance the glass transition temperature of polymers and to introduce chemical recyclability. bldpharm.com

Components in the Development of Advanced Functional Materials (e.g., Liquid Crystals)

While direct studies detailing the incorporation of this compound into liquid crystals are not extensively documented, its precursor, 1,4-Dioxaspiro[4.5]decan-8-one , is recognized as a crucial intermediate in the synthesis of liquid crystal materials. researchgate.net The spirocyclic core of these molecules influences their molecular shape and packing, which are critical properties for liquid crystal behavior. The ethynyl group in this compound offers a reactive handle for further molecular elaboration, allowing for its integration into larger, more complex structures with potential liquid crystalline properties. The rigidity of the alkyne unit can contribute to the linear or rod-like molecular geometries often sought in the design of nematic and smectic liquid crystal phases.

Design and Synthesis of Chemical Probes for Basic Biological Research

The structural motifs present in this compound make it a valuable precursor in the synthesis of chemical probes, which are essential tools for dissecting complex biological processes. eubopen.org

Preparation of Labeled Probes for Target Identification (e.g., Tritium (B154650) Labeling)

A key application of related spirocyclic compounds is in the synthesis of radiolabeled probes for target identification and autoradiography studies. Specifically, 1,4-Dioxaspiro[4.5]decan-8-one serves as a building block in the creation of tritium-labeled probes. chemicalbook.com Tritium labeling is a powerful technique in biomedical research due to the low background radiation and the ability of tritiated compounds to emit intense beta particles without significant structural alteration of the parent molecule. nih.gov This allows for sensitive detection and quantification in biological samples. The synthesis of such probes often involves the reduction of a ketone or other functional group with a tritium source. Given that this compound is derived from 1,4-Dioxaspiro[4.5]decan-8-one, it represents a key intermediate that could be further functionalized before or after the introduction of a radiolabel. For instance, the ethynyl group could be catalytically tritiated to introduce the radioactive isotope.

Use in Investigating Protein-Ligand Interactions in in vitro Systems

Chemical probes derived from scaffolds like this compound are instrumental in studying protein-ligand interactions in controlled in vitro environments. The spirocyclic core can mimic the three-dimensional structure of natural ligands, while the ethynyl group provides a site for "click" chemistry or other conjugation methods. This allows for the attachment of reporter tags such as fluorophores or biotin, facilitating the detection and analysis of binding events with target proteins. While specific studies employing this compound for this purpose are not prominent in the literature, its structural features align with the design principles of modern chemical probes used to investigate receptor binding and enzyme inhibition.

Applications in Agrochemical and Flavor Chemistry Research (excluding specific product details)

The utility of the 1,4-dioxaspiro[4.5]decane framework extends into agrochemical research. The parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one , has been utilized in the synthesis of insecticides. researchgate.net This suggests that derivatives such as this compound could serve as valuable intermediates in the development of new agrochemicals. The introduction of the ethynyl group allows for the exploration of a wider chemical space, potentially leading to compounds with improved potency, selectivity, or environmental profiles.

Currently, there is no readily available research linking this compound to flavor chemistry research.

An in-depth examination of this compound reveals a molecule of significant interest in modern organic chemistry. Possessing both a reactive terminal alkyne and a stable spiroketal core, this compound serves as a versatile building block for complex molecular architectures. This article explores the future perspectives and emerging research directions centered on this unique chemical entity, from sustainable synthesis to its incorporation into next-generation materials and therapeutics.

Future Perspectives and Emerging Research Directions

The unique structural combination of a terminal alkyne and a spiroketal in 8-Ethynyl-1,4-dioxaspiro[4.5]decane positions it as a valuable scaffold for future chemical innovation. Research is branching into several key areas, aiming to enhance its synthesis, explore its reactivity, and harness its structural features for novel applications.

Q & A

Q. What are the recommended synthetic pathways for 8-Ethynyl-1,4-dioxaspiro[4.5]decane, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of spirocyclic compounds often involves cyclization reactions with ketones or aldehydes. For 8-Ethynyl derivatives, a plausible route involves:

Core Formation : Use tetrahydrofuran (THF) derivatives or ethylene glycol-protected cyclohexanone as precursors. For example, spiro ring formation via acid-catalyzed cyclization of 8-hydroxy-1,4-dioxaspiro[4.5]decane derivatives (as seen in similar spiro compounds) .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling or alkyne addition to a carbonyl intermediate. Ensure inert conditions (argon atmosphere) and catalysts like Pd/Cu for cross-coupling .

Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters (temperature, solvent polarity) based on byproduct analysis. For example, acetonitrile or DMF may improve solubility of intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous spiro compounds. For instance, spiro carbons typically appear at δ 95–110 ppm in ¹³C NMR .
    • FT-IR : Identify ethynyl C≡C stretching (~2100–2260 cm⁻¹) and spirocyclic ether C-O-C bands (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂O₂: calc. 164.0837, observed 164.0835) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Ethynyl groups may react exothermically with oxidizers .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane or THF) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous washes to prevent hydrolysis of the spirocyclic ether .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Modeling Software : Use Gaussian or ORCA to calculate transition states for ethynyl group reactions. For example, simulate nucleophilic attack on the spirocyclic ether ring to predict regioselectivity .
  • Thermodynamic Parameters : Compare computed activation energies (ΔG‡) with experimental kinetic data to validate mechanisms. A mismatch >5 kcal/mol suggests overlooked intermediates .

Q. How should researchers address contradictory data in spirocyclic compound stability studies?

Methodological Answer:

  • Controlled Replicates : Repeat experiments under standardized conditions (humidity, temperature) to isolate variables. For example, moisture-sensitive spiro compounds may degrade faster in humid environments .
  • Advanced Analytics : Use hyphenated techniques like LC-MS/MS to detect trace degradation products (e.g., ring-opened aldehydes) that explain instability .

Q. What factorial design strategies optimize the scalability of this compound synthesis?

Methodological Answer:

  • Variables : Test catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (DMF vs. toluene) in a 2³ factorial design .
  • Response Surface Methodology (RSM) : Use software like Minitab to model yield vs. variable interactions. For example, high Pd loading may improve coupling efficiency but increase purification complexity .

Theoretical and Methodological Frameworks

Q. How can researchers align studies of this compound with broader chemical engineering principles?

Methodological Answer:

  • Process Simulation : Apply Aspen Plus or COMSOL to simulate continuous-flow synthesis, optimizing parameters like residence time and mixing efficiency .
  • Separation Technologies : Evaluate membrane filtration or centrifugal partitioning chromatography (CPC) for isolating polar byproducts from reaction mixtures .

Q. What theoretical frameworks explain the electronic effects of the ethynyl group on spirocyclic reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. Ethynyl groups lower LUMO energy, enhancing electrophilicity at the spiro carbon .
  • Hammett Analysis : Correlate substituent effects (σ⁺ values) with reaction rates to quantify electronic contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Ethynyl-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
8-Ethynyl-1,4-dioxaspiro[4.5]decane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.